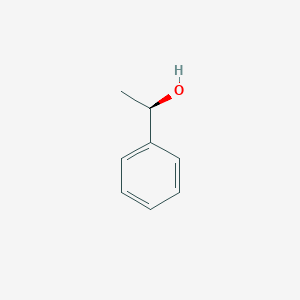

(R)-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164853 | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-69-7 | |

| Record name | (+)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

11-Sep °C | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Enantioselective Synthesis of (R)-1-phenylethanol from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the asymmetric synthesis of (R)-1-phenylethanol from acetophenone (B1666503). Chiral alcohols, such as this compound, are critical building blocks in the pharmaceutical industry. This document details and compares the most effective and commonly employed techniques: biocatalysis and chemocatalysis, with a focus on providing actionable experimental protocols and comparative performance data.

Introduction

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The demand for enantiomerically pure compounds has driven the development of highly selective and efficient catalytic systems. This guide explores the two main pillars of this endeavor: harnessing the exquisite selectivity of biological systems and the versatile, tunable nature of synthetic chemical catalysts.

Biocatalytic Reduction of Acetophenone

Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules. Whole-cell microorganisms and isolated enzymes are both effectively used for the asymmetric reduction of acetophenone. These reactions are typically performed under mild conditions in aqueous media.

Whole-Cell Biocatalysis

Various microorganisms, including bacteria, yeasts, and fungi, have been identified as effective catalysts for the production of this compound.

Bacteria: Bacillus thuringiensis has demonstrated excellent stereoselectivity in the reduction of acetophenone. Growing cells of this bacterium can achieve high conversion and enantiomeric excess.[1][2] The use of a co-solvent like isopropanol (B130326) can enhance substrate solubility and aid in cofactor regeneration.[1][2]

Fungi: Endophytic fungi, such as Neofusicoccum parvum isolated from Illicium verum, have also been successfully employed.[3] These systems can provide high yields and enantiomeric excess under optimized conditions.[3]

Yeasts: While many common yeasts like Saccharomyces cerevisiae (Baker's yeast) typically yield the (S)-enantiomer following Prelog's rule, certain strains and species can produce the (R)-enantiomer. For instance, a strain of GZ1 yeast has been reported to produce this compound with exceptional conversion and enantiomeric excess.[4]

Isolated Enzyme-Catalyzed Reduction

The use of isolated alcohol dehydrogenases (ADHs) offers advantages in terms of higher catalyst concentration and the elimination of cellular metabolic side reactions. ADHs from organisms like Lactobacillus kefir are known to catalyze the formation of this compound with high enantioselectivity.[5][6] A crucial aspect of using isolated enzymes is the need for cofactor regeneration, typically NADPH. This is often achieved by employing a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate like glucose to regenerate the NADPH consumed in the primary reaction.[5]

Data Presentation: Biocatalytic Methods

| Biocatalyst | Substrate Conc. | Co-solvent/Additive | Reaction Time (h) | Conversion/Yield (%) | e.e. (%) of (R)-isomer | Reference |

| Bacillus thuringiensis | 40 mM | 10% (v/v) Isopropanol | 24 | >99 (Conversion) | 99 | [1][2] |

| Neofusicoccum parvum BYEF07 | 1.8 g/L | 10 g/L Glucose | 48 | 78 (Yield) | 96 | [3] |

| Yeast GZ1 | 50 mg in 80 mL | DMSO | 168 (7 days) | 99 (Reduction) | 99.9 | [4] |

| ADH from Lactobacillus kefir with GDH | 20 mM | 30 mM Glucose | ~2 | 95 (Conversion) | >99 | [5] |

Experimental Protocols: Biocatalysis

Protocol 2.1: Whole-Cell Reduction with Bacillus thuringiensis [1][2]

-

Cultivation: Inoculate a suitable culture medium with Bacillus thuringiensis and incubate to allow for cell growth.

-

Reaction Setup: In a reaction vessel, combine the growing cells with a buffered aqueous solution (e.g., pH 7.5).

-

Substrate Addition: Add acetophenone to a final concentration of 40 mM.

-

Co-solvent: Introduce isopropanol to a final concentration of 10% (v/v) to aid substrate solubility and cofactor regeneration.

-

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24 hours.

-

Work-up and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it. Analyze the conversion and enantiomeric excess using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

Protocol 2.2: Isolated Enzyme Reduction with ADH and GDH for Cofactor Regeneration [5]

-

Reaction Mixture Preparation: In a buffered solution (e.g., 500 mM Tris/HCl, pH 8.0), dissolve NADPH (0.25 mM), glucose (30 mM), and acetophenone (20 mM).

-

Enzyme Addition: Add the alcohol dehydrogenase (ADH) from Lactobacillus kefir (e.g., 0.05 U/mL) and glucose dehydrogenase (GDH) (e.g., 0.5 U/mL).

-

Reaction Conditions: Incubate the mixture at a controlled temperature with gentle stirring.

-

Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC. Once the reaction is complete, quench it and extract the product with an appropriate organic solvent.

Chemocatalytic Asymmetric Reduction

Chemocatalysis provides powerful and versatile tools for asymmetric synthesis. For the reduction of acetophenone to this compound, two prominent methods are Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts and the Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts

Asymmetric transfer hydrogenation is a widely used method that employs a stable hydrogen donor, typically isopropanol or a formate (B1220265) salt, in the presence of a chiral catalyst.[7] The catalysts developed by Noyori and co-workers, which feature a ruthenium center coordinated to a chiral diamine ligand (e.g., TsDPEN), are particularly effective.[8] These reactions are known for their high efficiency and enantioselectivity.[9] The mechanism involves a metal-ligand bifunctional catalysis where both the metal and the ligand participate in the hydrogen transfer step.[8]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, most commonly borane (B79455) (BH₃), to the ketone.[10][11][12][13] The catalyst, often prepared in situ from a chiral amino alcohol like (S)-diphenylprolinol, coordinates with both the borane and the ketone, organizing the transition state to favor the formation of one enantiomer.[11][13] The stereochemical outcome is highly predictable based on the catalyst's stereochemistry.[12]

Data Presentation: Chemocatalytic Methods

| Catalytic System | Catalyst Loading (mol%) | Hydrogen Source / Reductant | Solvent | Temperature (°C) | Yield (%) | e.e. (%) of (R)-isomer | Reference |

| Ru-(R,R)-TsDPEN (Noyori ATH) | Not specified | Isopropanol | Isopropanol | 33 | - | 92 | [9] |

| CBS Reduction (in situ) | 5 | Borane-THF solution | THF | - | - | >99 | [11] |

Experimental Protocols: Chemocatalysis

Protocol 3.1: Asymmetric Transfer Hydrogenation with a Ru-(R,R)-TsDPEN Catalyst

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Preparation: In a dry flask, dissolve the Ru-(R,R)-TsDPEN complex in dry isopropanol.

-

Base Addition: Add a base (e.g., KOH) to activate the catalyst.

-

Substrate Addition: Add acetophenone to the reaction mixture.

-

Reaction Conditions: Stir the mixture at the desired temperature (e.g., 20-33°C) and monitor the reaction's progress by GC or TLC.

-

Work-up: Upon completion, quench the reaction (e.g., with water or dilute acid), extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the product by chromatography if necessary.

Protocol 3.2: CBS Reduction of Acetophenone [11]

-

Inert Atmosphere: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere.

-

Catalyst Generation (in situ): In a flask, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents) in dry THF.

-

Borane Addition: Add borane-THF solution (1M) to the flask and stir to form the active catalyst.

-

Substrate Addition: Cool the reaction mixture (e.g., to room temperature or below) and add a solution of acetophenone in dry THF dropwise.

-

Reaction and Quenching: Stir the reaction until completion (monitored by TLC). Carefully quench the reaction by the slow addition of methanol, followed by an acidic work-up (e.g., with HCl).

-

Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. Purify the resulting alcohol by silica (B1680970) gel chromatography.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams outline the general reaction, a typical workflow, and the catalytic cycle of the Noyori ATH.

Caption: General scheme for the asymmetric reduction of acetophenone.

Caption: A typical experimental workflow for the synthesis.

Caption: Simplified catalytic cycle for Noyori ATH.

Conclusion

The synthesis of enantiomerically pure this compound from acetophenone can be achieved with high efficiency and selectivity using both biocatalytic and chemocatalytic methods. Biocatalysis, with whole cells or isolated enzymes, offers a green and highly selective approach under mild conditions. Chemocatalysis, particularly through Noyori-type asymmetric transfer hydrogenation and CBS reduction, provides a versatile and robust alternative with predictable stereochemical outcomes. The choice of method will depend on factors such as scale, cost, required enantiopurity, and available equipment. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the development of synthetic routes to this important chiral intermediate.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. scilit.com [scilit.com]

- 3. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rdu.unc.edu.ar [rdu.unc.edu.ar]

- 5. researchgate.net [researchgate.net]

- 6. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.rug.nl [research.rug.nl]

- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

Asymmetric Reduction of Acetophenone to (R)-1-Phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-phenylethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereoselective production from the prochiral ketone acetophenone (B1666503) is a benchmark reaction in asymmetric catalysis. This technical guide provides an in-depth overview of the core methodologies for this transformation, focusing on enzymatic, chemoenzymatic, and metal-catalyzed approaches. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application and further development.

Biocatalytic Asymmetric Reduction

The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective route to this compound. These methods often operate under mild conditions and can achieve exceptional enantioselectivity.

Whole-Cell Bioreduction

Microorganisms produce a variety of reductases that can catalyze the asymmetric reduction of ketones. This approach leverages the cell's native machinery for cofactor regeneration, simplifying the overall process.

Recent studies have highlighted the efficacy of Bacillus thuringiensis (growing cells) for the bioreduction of acetophenone. This biocatalyst has demonstrated high conversion efficiency and excellent stereoselectivity.[1]

Experimental Protocol: Bioreduction using Bacillus thuringiensis

-

Cultivation: Grow Bacillus thuringiensis in a suitable nutrient broth until the desired cell density is reached.

-

Reaction Setup: In a reaction vessel, combine the growing cells with a buffered solution (pH 7.5).[1]

-

Substrate Addition: Introduce acetophenone to a final concentration of 40 mM.[1]

-

Co-solvent: To enhance substrate solubility and cofactor regeneration, add isopropanol (B130326) to a final concentration of 10% (v/v).[1]

-

Incubation: Maintain the reaction at a controlled temperature with agitation for 24 hours.[1]

-

Analysis: Monitor the conversion of acetophenone and the enantiomeric excess of this compound using gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

An endophytic fungus, Neofusicoccum parvum BYEF07, isolated from Illicium verum, has also been identified as a potent biocatalyst for this transformation.[2]

Experimental Protocol: Bioreduction using Neofusicoccum parvum BYEF07

-

Cell Preparation: Cultivate Neofusicoccum parvum BYEF07 and harvest the cells.

-

Reaction Mixture: In a 40 mL Na₂HPO₄-KH₂PO₄ buffer solution (pH 7.5), suspend 100 g/L of the microorganism's cells.[2]

-

Reagent Addition: Add acetophenone to a concentration of 1.8 g/L and glucose to 10 g/L.[2]

-

Incubation: Incubate the reaction mixture at 30°C with shaking at 150 rpm for 48 hours.[2]

-

Product Analysis: Determine the yield of 1-phenylethanol (B42297) and the enantiomeric excess of the (R)-enantiomer by GC-MS and chiral HPLC.[2]

Chemoenzymatic Deracemization

A one-pot chemoenzymatic process can be employed to convert racemic 1-phenylethanol into the enantiopure (R)-enantiomer. This method combines a manganese oxide-driven oxidation with an enzymatic reduction.[3][4]

Experimental Protocol: Chemoenzymatic Deracemization

-

Compartmentalization: The reaction is set up in a two-chamber system separated by a polydimethylsiloxane (B3030410) thimble.

-

Oxidation Chamber (Interior): Racemic 1-phenylethanol is oxidized to acetophenone using a manganese oxidant.[3][4]

-

Reduction Chamber (Exterior): The acetophenone produced diffuses into the exterior chamber containing an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH).[3]

-

Enzymatic Reduction: The LK-ADH selectively reduces acetophenone to this compound.[3]

-

Reaction Conditions: The enzymatic reduction is performed under optimized conditions with 120 U of LK-ADH per mmol of acetophenone.[3]

-

Analysis: The yield and enantiomeric excess of this compound are determined by appropriate chromatographic methods.

Quantitative Data for Biocatalytic Methods

| Biocatalyst | Substrate Conc. | Co-solvent/Additive | Reaction Time (h) | Conversion/Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Bacillus thuringiensis | 40 mM | 10% Isopropanol | 24 | >99 | 99 (R) | [1] |

| Neofusicoccum parvum BYEF07 | 1.8 g/L | 10 g/L Glucose | 48 | 78 | 96 (R) | [2] |

| LK-ADH (Chemoenzymatic) | - | - | - | 96 | >99 (R) | [3][4] |

Metal-Catalyzed Asymmetric Hydrogenation

Chiral metal complexes are powerful catalysts for the asymmetric hydrogenation of prochiral ketones, offering high efficiency and enantioselectivity. Ruthenium-based catalysts are particularly prominent in this field.

Chiral Ruthenium-Diamine-Diphosphine Catalysts

Complexes of the type bisphosphine/diamine-Ru are effective for the asymmetric hydrogenation of acetophenone. The choice of both the diamine and bisphosphine ligands is crucial for achieving high conversion and enantioselectivity.[5]

Experimental Protocol: Asymmetric Hydrogenation with Ru-Complexes

-

Catalyst Preparation: Prepare the chiral Ru-bisphosphine-diamine complex in situ or use a pre-formed catalyst.

-

Reaction Setup: In a high-pressure reactor, dissolve the catalyst and acetophenone in a suitable solvent (e.g., 2-propanol).

-

Base Addition: Add a base, such as KO-t-C₄H₉, to activate the catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and maintain the reaction at a specific temperature and pressure.

-

Monitoring and Analysis: Monitor the reaction progress by taking aliquots and analyzing them for conversion and enantiomeric excess.

Quantitative Data for Metal-Catalyzed Hydrogenation

| Catalyst System | Base | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| bisphosphine/diamine-Ru complexes | Varies | - | - | up to 43 (R) | [5] |

| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] | KO-t-C₄H₉ | 2-propanol | - | - | [6] |

Note: Specific quantitative data for conversion and e.e. can vary significantly depending on the specific ligands, base, and reaction conditions used.

Organocatalytic Asymmetric Reduction

The Corey–Bakshi–Shibata (CBS) reduction is a well-established and reliable method for the asymmetric reduction of prochiral ketones using an oxazaborolidine catalyst and a stoichiometric borane (B79455) source.[7]

Experimental Protocol: Corey–Bakshi–Shibata (CBS) Reduction

-

Catalyst Formation (in situ):

-

In a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 25.5 mg (0.1 mmol) of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol.[7]

-

Add 1 mL of tetrahydrofuran (B95107) (THF) followed by 12.5 µL (0.11 mmol) of trimethylborate at room temperature and stir for 30 minutes.[7]

-

Add another 1 mL of THF and 2 mL (2 mmol) of 1 M borane–THF solution.[7]

-

-

Reduction:

-

Quenching and Workup:

-

Carefully quench the reaction with methanol.

-

Perform an appropriate aqueous workup and extract the product with an organic solvent.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography.

-

Determine the yield and enantiomeric excess of this compound.

-

Quantitative Data for CBS Reduction

| Catalyst System | Borane Source | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (S)-Oxazaborolidine | Borane-THF | THF | 30 min | - | High (typically >90) |

Note: Yield and e.e. are typically high for the CBS reduction, but the original source provided a protocol without reporting the final quantitative results.

Visualizations

Experimental Workflow for Whole-Cell Bioreduction

Caption: Workflow for whole-cell bioreduction of acetophenone.

Logical Relationship in Chemoenzymatic Deracemization

Caption: Chemoenzymatic deracemization process overview.

Simplified Mechanism of CBS Reduction

Caption: Simplified catalytic cycle of the CBS reduction.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to the Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297), a critical process for obtaining enantiomerically pure forms of this versatile chiral building block. Enantiopure 1-phenylethanol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document details the core principles, experimental protocols, and quantitative data associated with this biotransformation, offering a practical resource for laboratory and industrial applications.

Introduction to Enzymatic Kinetic Resolution

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This process is highly valued for its high enantioselectivity, mild reaction conditions, and environmentally benign nature.

The most common approach for the kinetic resolution of racemic 1-phenylethanol is through lipase-catalyzed transesterification. In this reaction, one enantiomer of the alcohol is selectively acylated by an acyl donor, resulting in the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. The choice of enzyme, acyl donor, solvent, and reaction conditions significantly influences the efficiency and selectivity of the resolution.

Core Reaction and Mechanism

The fundamental reaction involves the enantioselective acylation of one of the 1-phenylethanol enantiomers. Lipases, a class of hydrolases, are particularly effective for this transformation in non-aqueous media. The general mechanism for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol via transesterification is depicted below.

Caption: General reaction scheme for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol.

Quantitative Data Presentation

The efficiency of a kinetic resolution is primarily assessed by the enantiomeric excess of the product (eeₚ) and the substrate (eeₛ), the conversion rate (c), and the enantiomeric ratio (E). The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of 1-phenylethanol.

Table 1: Performance of Different Lipases in the Kinetic Resolution of 1-Phenylethanol

| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c, %) | eeₚ (%) | eeₛ (%) | E-value | Reference |

| Candida antarctica B (Novozym 435) | Vinyl Acetate | n-Hexane | 42 | 1.25 | - | - | 100 | - | [1] |

| Candida antarctica B (Novozym 435) | Isopropenyl Acetate | 1,2-Dichloropropane | - | - | ~40 | >99 | - | >200 | [2] |

| Burkholderia cepacia | Isopropenyl Acetate | Diisopropyl Ether | - | 12 | 49 ± 0.4 | - | - | 775.4 | [3] |

| Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | - | 168 | 40.8 | 98.9 | - | 379.0 | [4] |

| Pseudomonas fluorescens | Vinyl Acetate | Hexane | - | 16 | 58 | >99 | 37 | >200 | [5] |

| Steapsin | Vinyl Acetate | Hexane | 55 | 24 | 48 | 92 | 85 | 66 | [1] |

| Aspergillus niger | Ethyl Acetate | n-Heptane | 35 | - | - | >99 | - | >200 | [6] |

Table 2: Effect of Acyl Donor on the Kinetic Resolution Catalyzed by Burkholderia cepacia Lipase [3]

| Acyl Donor | Conversion (c, %) | E-value |

| Isopropenyl Acetate | 49 ± 0.4 | 775.4 |

| Vinyl Acetate | 50 ± 0.3 | 206.6 |

Table 3: Dynamic Kinetic Resolution of 1-Phenylethanol [7]

| Catalyst System | Conversion (%) | ee (%) |

| CALB + Niobium Phosphate Hydrate | 92 | 85 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Lipase-Catalyzed Kinetic Resolution[1][7]

-

Reaction Setup: To a solution of racemic 1-phenylethanol (e.g., 13.5 mmol) in an appropriate solvent (e.g., 80 mL of n-hexane), add the selected lipase (e.g., 250 mg of Novozym 435).[7]

-

Initiation: Add the acyl donor (e.g., 27 mmol of vinyl acetate) dropwise to the reaction mixture.[7]

-

Incubation: Maintain the reaction under controlled conditions (e.g., orbital stirring at 180 rpm for 4 hours at a specified temperature).[7]

-

Work-up: After the desired reaction time, filter to remove the enzyme. Concentrate the organic phase under reduced pressure.[1][7]

-

Purification: Purify the resulting mixture of the ester and unreacted alcohol by column chromatography (e.g., using a hexane/ethyl acetate eluent).[7]

-

Analysis: Determine the enantiomeric excess of the product and unreacted substrate using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][7]

HPLC Analysis of Enantiomers[1]

-

Column: Chiralcel OB (4.6 x 250 mm)

-

Mobile Phase: n-hexane:isopropyl alcohol (95:5, v/v)

-

Flow Rate: 0.9 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Retention Times: S-1-phenylethanol: 8 min, R-1-phenylethanol: 11 min

The enantiomeric excess of the substrate (eeₛ) can be calculated using the following equation: eeₛ (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations of the (R)- and (S)-enantiomers of 1-phenylethanol, respectively.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for enzymatic kinetic resolution and the logical relationship of key reaction parameters.

Caption: A typical experimental workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol.

Caption: Key parameters influencing the efficiency of enzymatic kinetic resolution.

Conclusion

The enzymatic kinetic resolution of racemic 1-phenylethanol is a robust and highly selective method for producing enantiopure chiral alcohols. The choice of lipase, acyl donor, and reaction conditions are critical for optimizing the conversion and enantioselectivity of the process. Immobilized enzymes, such as Novozym 435, offer significant advantages in terms of stability and reusability, making them suitable for industrial-scale applications. Further research into novel enzyme sources, reaction media such as ionic liquids and supercritical fluids, and dynamic kinetic resolution strategies continues to enhance the efficiency and applicability of this important biotransformation. This guide provides a solid foundation for researchers and professionals seeking to implement or optimize the enzymatic kinetic resolution of 1-phenylethanol in their work.

References

- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.hi.is [iris.hi.is]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Chiral Properties and Optical Rotation of (R)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chiral nature of (R)-1-phenylethanol, a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1] The document focuses on its optical rotation properties, the experimental determination thereof, and the factors influencing this key characteristic.

Introduction to the Chirality of 1-Phenylethanol

1-Phenylethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers: this compound and (S)-1-phenylethanol. These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[2][3] The (R)-enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, denoted as "+"), while the (S)-enantiomer rotates it in a counter-clockwise direction (levorotatory, denoted as "-"). It is important to note that there is no direct correlation between the (R)/(S) designation, which is based on the Cahn-Ingold-Prelog priority rules, and the direction of optical rotation (+/-).[2][3]

Optical Rotation of this compound

The specific rotation ([α]) is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL).[2][4] The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), most commonly the sodium D-line (589 nm).[2]

Quantitative Data on Specific Rotation

The specific rotation of this compound has been reported under various conditions. The following tables summarize the available quantitative data.

Table 1: Specific Rotation of this compound in Different Solvents

| Solvent | Specific Rotation [α] (°) | Concentration (c) | Temperature (°C) | Wavelength (nm) | Reference |

| Methanol | +45 ± 1 | 5 g/100 mL | Not Specified | D-line | [5] |

| Methanol | +43.03 | Not Specified | Not Specified | D-line | [6] |

| Dichloromethane (CH₂Cl₂) | +44.06 | 0.54 g/100 mL | 29 | D-line | [7] |

| Neat (no solvent) | -0.2 to +0.2 | - | 20 | D-line | [8] |

Note: The near-zero rotation for the neat substance might be due to experimental conditions or intermolecular interactions that differ significantly from solution.

Factors Influencing Optical Rotation

The magnitude and even the sign of the specific rotation of a chiral compound can be influenced by several factors:

-

Temperature: Temperature can affect the conformational equilibrium of a molecule and the solvent-solute interactions, leading to changes in the observed optical rotation.[12] For some molecules, this relationship can be linear over a certain temperature range.

-

Concentration: In some cases, the specific rotation can vary with concentration due to intermolecular interactions, such as aggregation.[4][13] At high concentrations, the observed rotation may not have a strictly linear relationship with concentration.

-

Wavelength of Light: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).

Experimental Protocol for Measuring Optical Rotation

The following section details a generalized experimental procedure for determining the specific rotation of this compound using a polarimeter.

Instrumentation and Materials

-

Polarimeter: An instrument equipped with a sodium D-line lamp (589 nm) or other monochromatic light source.

-

Sample Cell: A tube of known path length, typically 1 dm.

-

Volumetric Flasks and Pipettes: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the sample.

-

Solvent: A suitable spectroscopic grade solvent in which the sample is soluble (e.g., methanol, dichloromethane).

-

Sample: Enantiomerically pure or an enantiomerically enriched sample of this compound.

Experimental Procedure

-

Instrument Calibration (Zeroing):

-

Turn on the polarimeter and allow the light source to stabilize.

-

Fill the sample cell with the pure solvent.

-

Place the solvent-filled cell in the polarimeter.

-

Set the instrument reading to zero. This corrects for any rotation caused by the solvent or the cell itself.

-

-

Sample Preparation:

-

Accurately weigh a known mass of the this compound sample.

-

Dissolve the sample in the chosen solvent in a volumetric flask to a known volume to obtain a precise concentration (c) in g/mL.

-

-

Measurement:

-

Rinse the sample cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the sample cell in decimeters (dm)

-

c = concentration of the sample in grams per milliliter (g/mL)

-

-

Visualization of Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important relationships and workflows related to the chirality and optical rotation of this compound.

Relationship between Chirality and Optical Activity

Caption: Relationship between molecular chirality and the phenomenon of optical activity.

Experimental Workflow for Determining Specific Rotation

Caption: Step-by-step workflow for the experimental determination of specific rotation.

Determination of Enantiomeric Excess (ee)

Caption: Logical workflow for calculating the enantiomeric excess of a sample.

Conclusion

This compound is a valuable chiral molecule whose stereochemical purity is often assessed by measuring its optical rotation. This technical guide has provided a summary of the available quantitative data on its specific rotation, a detailed experimental protocol for its determination, and a discussion of the factors that can influence this measurement. The provided diagrams offer a clear visualization of the key concepts and workflows relevant to the chiral properties of this important compound. For professionals in research and drug development, a thorough understanding of these principles is essential for the synthesis, analysis, and application of enantiomerically pure substances.

References

- 1. mdpi.com [mdpi.com]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. L19296.14 [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nva.sikt.no [nva.sikt.no]

- 11. Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (R)-1-Phenylethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic characterization of (R)-1-phenylethanol, a chiral secondary alcohol. The document details the analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.40 - 7.25 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |

| 4.90 | Quartet | 6.6 | 1H | Methine proton (-CH) |

| 1.87 | Singlet (broad) | - | 1H | Hydroxyl proton (-OH) |

| 1.50 | Doublet | 6.3 | 3H | Methyl protons (-CH₃) |

Data compiled from multiple sources indicating consistent values.[1][2]

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 145.8 | Quaternary | C1 (ipso-carbon) |

| 128.5 | Tertiary | C3/C5 (ortho-carbons) |

| 127.5 | Tertiary | C4 (para-carbon) |

| 125.4 | Tertiary | C2/C6 (meta-carbons) |

| 70.4 | Tertiary | Methine carbon (-CH) |

| 25.1 | Primary | Methyl carbon (-CH₃) |

Data sourced from publicly available spectral databases.[1][2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

|---|---|---|

| ~3355 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1079 | Strong | C-O stretch (secondary alcohol) |

| ~760, ~700 | Strong | C-H bend (monosubstituted benzene) |

Characteristic absorption frequencies are consistent with the structure of a secondary aromatic alcohol.[4]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Phenylethanol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 122 | Moderate | [C₈H₁₀O]⁺˙ (Molecular Ion, M⁺˙) |

| 107 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation pattern is characteristic of a benzylic alcohol, with the molecular ion at m/z 122.[5] The base peak is often observed at m/z 107, resulting from the stable benzylic carbocation formed after the loss of a methyl group.[5]

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).[1]

-

Instrumentation: The sample is transferred to a 5 mm NMR tube. Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2][6]

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[7]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Thin Film Method): As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film.[9]

-

Instrumentation: The prepared salt plates are placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.[10]

-

Data Acquisition: A background spectrum of the empty salt plates (or air) is first recorded. The sample spectrum is then acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).[11] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of significant absorption bands are identified and correlated with specific functional group vibrations.[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound to support its structural identification.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[13]

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺˙).[13]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.[13]

-

Data Interpretation: The peak with the highest m/z value is typically identified as the molecular ion, which provides the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, and their masses are used to deduce the structure of the molecule.[14]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experimental Design [web.mit.edu]

- 12. amherst.edu [amherst.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

Physical and chemical properties of (R)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-1-phenylethanol, a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of essential workflows.

Physical and Chemical Properties

This compound, also known as (R)-(+)-α-methylbenzyl alcohol, is a colorless to light yellow liquid with a mild floral scent.[1][2] Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O | [1][3] |

| Molecular Weight | 122.16 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Melting Point | 9-11 °C | [2][3][5] |

| Boiling Point | 88-89 °C at 10 mmHg | [2][3][5] |

| 98 °C at 20 mmHg | [4] | |

| 204 °C at 760 mmHg | [6] | |

| Density | 1.012 g/mL at 20 °C | [2][3][5] |

| 0.9986 g/mL at 25 °C | [7] | |

| Refractive Index (n²⁰/D) | 1.528 | [2][3] |

Table 2: Optical and Solubility Properties

| Property | Value | Reference(s) |

| Specific Rotation [α] | +42.5° (neat) | [2][3] |

| +44.0° (c=5, solvent not specified) | [7] | |

| +45° ± 1° (c=5, methanol) | [8] | |

| Water Solubility | 20 g/L at 20 °C | [2][3] |

| 14,700 mg/L at 25 °C | [4] | |

| logP | 1.42 | [4] |

| pKa | 14.43 ± 0.20 (Predicted) | [2][3] |

Table 3: Safety and Handling

| Property | Value | Reference(s) |

| Flash Point | 85 °C (closed cup) | [3][7] |

| Stability | Stable under normal conditions. Flammable. | [2][3][5] |

| Incompatibilities | Strong acids, strong oxidizing agents. | [2][3][5] |

| Hazard Codes | Xn (Harmful) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). In CDCl₃, the methyl group typically appears as a doublet around 1.5 ppm, and the methine proton as a quartet around 4.9 ppm. The aromatic protons resonate in the 7.2-7.4 ppm region.[9][10]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the methine carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring and the alkyl groups, and C=C stretches from the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 122. Common fragmentation patterns include the loss of a methyl group to give a peak at m/z 107, and the formation of the tropylium (B1234903) ion at m/z 91.[11]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Asymmetric Reduction of Acetophenone (B1666503)

The asymmetric reduction of acetophenone is a common method to produce enantiomerically enriched this compound. This can be achieved through both chemical and biological catalysis.

Method 1: Biocatalytic Reduction using Whole Cells

This protocol is based on the use of microorganisms capable of stereoselectively reducing acetophenone.

-

Materials:

-

Acetophenone

-

Microorganism culture (e.g., Neofusicoccum parvum or Bacillus thuringiensis)[2][3]

-

Glucose

-

Phosphate (B84403) buffer (e.g., Na₂HPO₄/KH₂PO₄ buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Prepare a suspension of the microorganism cells in the phosphate buffer.

-

Add glucose as a co-substrate for cofactor regeneration.

-

Add acetophenone to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 150 rpm) for a specified period (e.g., 24-48 hours).[3]

-

Monitor the reaction progress using TLC or GC.

-

Once the reaction is complete, extract the product from the aqueous phase using an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product as described in section 3.2.

-

Purification by Distillation

Purification of 1-phenylethanol (B42297) can be achieved by distillation, often under reduced pressure to prevent decomposition, as its boiling point at atmospheric pressure is relatively high.[6][12]

-

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (if performing vacuum distillation)

-

Thermometer

-

-

Procedure:

-

Place the crude 1-phenylethanol in the round-bottom flask.

-

Assemble the distillation apparatus. If performing a vacuum distillation, ensure all connections are airtight.

-

Begin heating the flask gently.

-

If using a vacuum, slowly reduce the pressure to the desired level.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 88-89 °C at 10 mmHg).[3][5]

-

Monitor the temperature throughout the distillation to ensure a clean separation.

-

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard method to determine the enantiomeric excess (ee) of this compound.

-

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Mobile phase: typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v)[7]

-

Sample of this compound dissolved in the mobile phase

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min).[7]

-

Set the UV detector to an appropriate wavelength to detect the phenyl group (e.g., 254 nm).[7]

-

Inject a small volume of the dissolved sample onto the column.

-

Record the chromatogram. The two enantiomers will have different retention times.

-

Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

-

Chemical Reaction: Oxidation to Acetophenone

The oxidation of 1-phenylethanol to acetophenone is a common chemical transformation.

-

Materials:

-

1-phenylethanol

-

Oxidizing agent (e.g., chromium trioxide resin, potassium permanganate, or tert-butyl hydroperoxide with a catalyst)[1][5][14]

-

Appropriate solvent (e.g., dichloromethane, or solvent-free conditions may be possible)[5][15]

-

Quenching agent (if necessary)

-

Organic solvent for extraction

-

Drying agent

-

-

Procedure (General):

-

Dissolve 1-phenylethanol in the chosen solvent in a reaction flask.

-

Add the oxidizing agent portion-wise or as a solution, controlling the temperature as needed (e.g., with an ice bath).

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for chromium-based oxidants).

-

Perform a work-up, which typically involves extraction with an organic solvent, washing the organic layer with water and/or brine, and drying over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude acetophenone.

-

Purify the product by distillation or column chromatography if necessary.

-

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for enantiomeric excess analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]

- 6. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. abechem.com [abechem.com]

- 9. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. How To [chem.rochester.edu]

- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DigitalCommons@SHU - Academic Festival: Optimization of the Oxidation of 1-Phenylethanol [digitalcommons.sacredheart.edu]

- 15. researchgate.net [researchgate.net]

The Genesis of Asymmetric Synthesis: A Technical History of Chiral Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry, particularly in the realm of pharmaceuticals and materials science. Chiral secondary alcohols, specifically, are crucial building blocks in the synthesis of a vast array of complex molecules, including many active pharmaceutical ingredients. The journey to understanding and controlling the three-dimensional arrangement of atoms in these molecules is a story of groundbreaking discoveries and the development of elegant synthetic methodologies. This technical guide delves into the history and discovery of chiral secondary alcohols, from the foundational work of Pasteur to the development of sophisticated asymmetric synthesis and resolution techniques. We will explore the key milestones, provide detailed experimental protocols for seminal reactions, and present quantitative data to compare the efficacy of various methods.

The Dawn of Chirality: Pasteur's Foundational Discovery

The history of chiral molecules begins not with secondary alcohols specifically, but with the broader discovery of molecular asymmetry by Louis Pasteur in 1848. While studying the salts of tartaric acid, a compound containing two secondary alcohol functional groups, Pasteur made a remarkable observation. He noticed that the crystals of paratartaric acid, which was known to be optically inactive, were a mixture of two distinct types of crystals that were mirror images of each other.[1][2] With the aid of a microscope and tweezers, he painstakingly separated the "left-handed" and "right-handed" crystals. When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal amount.[1][2] This was the first demonstration of the resolution of a racemic mixture and the first definitive proof that chirality could exist at the molecular level.[1]

Early Approaches to Chiral Secondary Alcohols: Resolution of Racemates

Following Pasteur's discovery, the primary method for obtaining enantiomerically pure compounds, including secondary alcohols, was through the resolution of racemic mixtures. This approach involves separating a 50:50 mixture of enantiomers into its individual components.

Classical Chemical Resolution

The most common method for resolving racemates is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. For secondary alcohols, this typically involves esterification with a chiral carboxylic acid.

One of the earliest and most significant examples of asymmetric synthesis, which laid the groundwork for future developments, was reported by W. Marckwald in 1904.[2] He demonstrated that the thermal decarboxylation of the monobrucine salt of ethylmethylmalonic acid yielded an optically active 2-methylbutanoic acid.[2] While not a direct synthesis of a chiral secondary alcohol, this experiment was a crucial proof-of-concept for asymmetric induction.

A more direct, albeit inefficient by modern standards, early example of influencing the stereochemical outcome of a reaction to produce a chiral secondary alcohol was the work of W. von E. Doering and R. W. Young in 1950. They investigated the Meerwein-Ponndorf-Verley reduction of ketones using chiral aluminum alkoxides, achieving a slight excess of one enantiomer of the resulting secondary alcohol.

The following is a generalized experimental protocol for the classical resolution of a racemic secondary alcohol using a chiral carboxylic acid.

Experimental Protocol: Classical Resolution of a Racemic Secondary Alcohol

Objective: To separate the enantiomers of a racemic secondary alcohol by forming diastereomeric esters.

Materials:

-

Racemic secondary alcohol

-

Enantiomerically pure chiral carboxylic acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid)

-

Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous organic solvent (e.g., toluene, benzene)

-

Base for hydrolysis (e.g., sodium hydroxide, potassium hydroxide)

-

Apparatus for reflux, crystallization, filtration, and extraction

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the racemic secondary alcohol and a molar equivalent of the chiral carboxylic acid in the anhydrous organic solvent. Add a catalytic amount of the esterification catalyst. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Diastereomer Separation: Allow the reaction mixture to cool to room temperature. The less soluble diastereomeric ester may crystallize out. If not, slowly add a non-polar solvent (e.g., hexane) to induce crystallization. Isolate the crystals by filtration and wash them with a small amount of cold solvent. Recrystallize the solid to improve diastereomeric purity. The more soluble diastereomer remains in the filtrate.

-

Hydrolysis and Isolation:

-

Solid Diastereomer: Suspend the purified crystalline diastereomer in an aqueous solution of a strong base (e.g., 2M NaOH) and heat to reflux until hydrolysis is complete (monitored by TLC). Cool the mixture and extract the liberated chiral secondary alcohol with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to yield one enantiomer of the alcohol. The chiral resolving agent can be recovered from the aqueous layer by acidification.

-

Filtrate: Treat the filtrate containing the more soluble diastereomer in the same manner to obtain the other enantiomer of the secondary alcohol.

-

Enzymatic Resolution

A significant advancement in the resolution of chiral secondary alcohols came with the application of enzymes. Lipases, in particular, have proven to be highly effective catalysts for the enantioselective acylation or hydrolysis of esters of secondary alcohols. This method, known as kinetic resolution, relies on the different rates at which an enzyme catalyzes a reaction for the two enantiomers of a substrate.

The following is a detailed protocol for the enzymatic kinetic resolution of (±)-1-phenylethanol using Candida antarctica lipase (B570770) B (CALB).

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

Objective: To resolve racemic 1-phenylethanol (B42297) via lipase-catalyzed transesterification.

Materials:

-

Racemic 1-phenylethanol

-

Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435®)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., hexane, toluene)

-

Apparatus for stirring, filtration, and rotary evaporation

Procedure:

-

Reaction Setup: To a flask, add the racemic 1-phenylethanol, the organic solvent, and the acyl donor. Add the immobilized CALB to the mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

-

Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Separation and Isolation: The resulting mixture contains the unreacted enantiomer of the alcohol and the ester of the other enantiomer. These can be separated by column chromatography.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the other enantiomer of the alcohol.

The Rise of Asymmetric Synthesis: Direct Creation of Chirality

While resolution is an effective method, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. The field of asymmetric synthesis, which aims to directly create a chiral molecule with a preference for one enantiomer, has provided a more elegant and efficient solution. For chiral secondary alcohols, the asymmetric reduction of prochiral ketones has been a particularly fruitful area of research.

Organocatalytic Asymmetric Reduction

A major breakthrough in the asymmetric reduction of ketones was the development of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method, reported by E.J. Corey and his collaborators in the 1980s, utilizes a proline-derived chiral catalyst in the presence of a borane (B79455) source to reduce ketones to secondary alcohols with high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Another powerful approach is the use of chiral transition metal catalysts for the hydrogenation of ketones. Ryōji Noyori and his group pioneered the use of ruthenium-phosphine complexes, such as those containing the BINAP ligand, for the highly enantioselective hydrogenation of a wide range of ketones. This work, for which Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, has had a profound impact on the synthesis of chiral alcohols.

Quantitative Comparison of Methods

The following tables summarize representative quantitative data for the synthesis of chiral secondary alcohols using the methods discussed.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Enzymatic Resolution | 1-Phenylethanol | Candida antarctica Lipase B | ~45-50 | >99 | [3] |

| Enzymatic Resolution | (±)-Sulcatol | Porcine Pancreatic Lipase | 42 | 96 | |

| CBS Reduction | Acetophenone | (S)-CBS Catalyst/BH3 | 97 | 96 (R) | [4] |

| Asymmetric Hydrogenation | Methyl acetoacetate | Ru(II)-BINAP | 100 | 99 (R) | |

| Dynamic Kinetic Resolution | 1-Arylethanols | Ru-catalyst/Lipase | 62-83 | 95-99 | [5] |

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described.

Caption: Workflow for Classical Chemical Resolution.

Caption: Workflow for Enzymatic Kinetic Resolution.

Caption: Workflow for Asymmetric Reduction of a Ketone.

Conclusion

The journey from Pasteur's initial separation of tartaric acid crystals to the modern-day catalytic asymmetric synthesis of chiral secondary alcohols represents a remarkable progression in chemical science. The development of both high-yielding resolution techniques and highly enantioselective synthetic methods has provided chemists with a powerful toolkit for accessing these vital chiral building blocks. For researchers and professionals in drug development, a deep understanding of these historical and technical aspects is crucial for the design and implementation of efficient and scalable synthetic routes to complex, life-saving molecules. The continued innovation in this field promises even more powerful and sustainable methods for the creation of chiral molecules in the future.

References

The Enantiomeric Landscape of 1-Phenylethanol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol (B42297) is a chiral aromatic alcohol with a significant presence in the natural world, contributing to the fragrance of various plants and acting as a crucial signaling molecule in insects. Its two enantiomers, (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol, often exhibit distinct biological activities and sensory properties. This technical guide provides an in-depth exploration of the natural occurrence of 1-phenylethanol enantiomers, detailing their distribution, biosynthesis, and the analytical methodologies required for their stereospecific analysis. This information is paramount for researchers in fields ranging from natural product chemistry and chemical ecology to the development of chiral pharmaceuticals and flavor and fragrance compounds.

Data Presentation: Enantiomeric Distribution of 1-Phenylethanol

The stereoisomeric composition of 1-phenylethanol in natural sources is often not racemic, with one enantiomer frequently predominating. This enantiomeric bias is a hallmark of the stereospecificity of the biosynthetic enzymes involved. The following tables summarize the quantitative data on the enantiomeric distribution of 1-phenylethanol in various natural sources.

Table 1: Enantiomeric Ratio of 1-Phenylethanol in Floral Organs of Tea (Camellia sinensis) [1][2]

| Floral Organ | (R)-1-Phenylethanol (%) | (S)-1-Phenylethanol (%) | Enantiomeric Ratio (R:S) | Enantiomeric Excess (ee) of (R)-isomer (%) |

| Anther | 95.8 ± 0.2 | 4.2 ± 0.2 | 22.8 : 1 | 91.6 |

| Petal | 93.5 ± 0.5 | 6.5 ± 0.5 | 14.4 : 1 | 87.0 |

| Pistil | 92.6 ± 0.7 | 7.4 ± 0.7 | 12.5 : 1 | 85.2 |

Data presented as mean ± standard deviation (n=3).[2]

Table 2: Natural Occurrence of 1-Phenylethanol in Various Sources (Enantiomeric Distribution Often Undetermined) [3][4][5]

| Source Category | Specific Examples |

| Plants & Fruits | Cranberries, grapes, chives, Scottish spearmint oil, cocoa, beans, mushrooms, endives.[3][4][5] |

| Beverages | Cognac, rum, white wine, black tea.[3][4] |

| Dairy Products | Cheeses.[3][4] |

| Insects | Trail pheromone in Messor pergandei and Messor andrei ants. |

Experimental Protocols

The accurate determination of the enantiomeric composition of 1-phenylethanol relies on chiral separation techniques, primarily chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Sample Preparation and Extraction

The choice of extraction method is critical to avoid racemization and ensure the quantitative recovery of volatile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, non-destructive technique ideal for analyzing volatile and semi-volatile compounds from solid or liquid samples.[6][7][8][9][10]

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for trapping a broad range of volatiles.

-

Incubation: Samples are typically incubated at a controlled temperature (e.g., 40-60°C) to promote the release of volatiles into the headspace.

-

Extraction Time: The fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to allow for equilibrium or pre-equilibrium extraction.

-

-

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance the extraction of compounds into a solvent.[3][11][12][13][14]

-

Solvent: A solvent of appropriate polarity, such as methanol (B129727) or hexane, is chosen based on the sample matrix.

-

Procedure: The plant material is immersed in the solvent and subjected to ultrasonication for a short period (e.g., 15-30 minutes). The extract is then filtered and concentrated.

-

Chiral Gas Chromatography (GC) Analysis

Chiral GC is the most common method for the enantioselective analysis of 1-phenylethanol.

-

Column: A capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative, is required. An Astec® CHIRALDEX™ B-PM column (30 m x 0.25 mm I.D., 0.12 µm film thickness) is a suitable choice.[15]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[15]

-

Temperature Program:

-

Injection: A split injection is typically used to prevent column overloading.[15]

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of the enantiomers based on their mass spectra.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is an alternative method, particularly for less volatile derivatives of 1-phenylethanol.

-

Column: A column packed with a chiral stationary phase, such as a polysaccharide-based CSP (e.g., Daicel CHIRALCEL® series), is used.[16]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used in normal-phase chromatography.[16]

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: A UV detector set to an appropriate wavelength (e.g., 210 nm) is used for detection.

Signaling Pathways and Biosynthesis

The biosynthesis of 1-phenylethanol in plants, particularly in tea flowers (Camellia sinensis), has been elucidated to proceed from the amino acid L-phenylalanine. The final step, the reduction of acetophenone (B1666503) to 1-phenylethanol, is catalyzed by stereospecific enzymes.

Caption: Biosynthesis of 1-phenylethanol enantiomers from L-phenylalanine in Camellia sinensis.

Recent research has identified specific short-chain dehydrogenase/reductase (SDR) enzymes in tea flowers responsible for the stereoselective reduction of acetophenone. One such enzyme, designated CsRPES, specifically produces this compound, while another, CsSPES, produces (S)-1-phenylethanol. This enzymatic control is the basis for the observed enantiomeric excess of the (R)-enantiomer in tea flowers.[12]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 1-phenylethanol enantiomers from a plant matrix.

Caption: A generalized workflow for the analysis of 1-phenylethanol enantiomers.

Conclusion